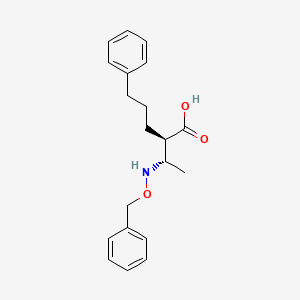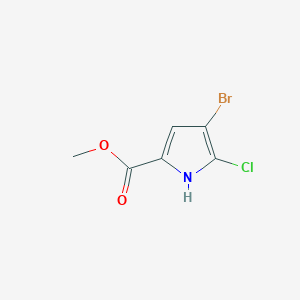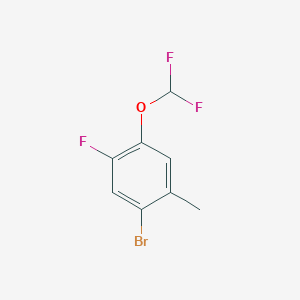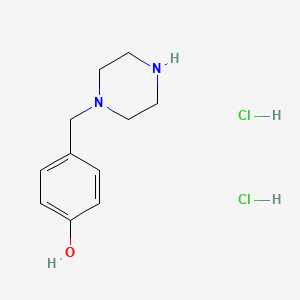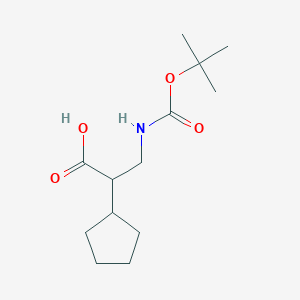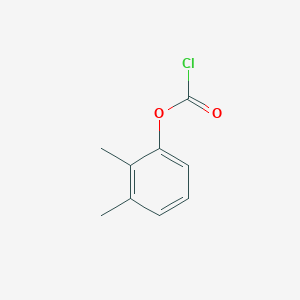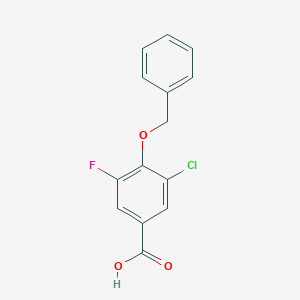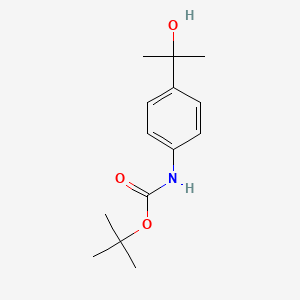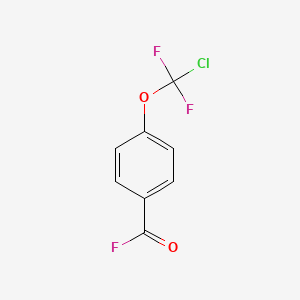![molecular formula C11H11F3O B6315812 4-[2-(Trifluoromethyl)phenyl]butan-2-one CAS No. 415955-47-4](/img/structure/B6315812.png)
4-[2-(Trifluoromethyl)phenyl]butan-2-one
概要
説明
4-[2-(Trifluoromethyl)phenyl]butan-2-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-2-one moiety.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 4-[2-(Trifluoromethyl)phenyl]butan-2-one may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as copper or palladium complexes can be employed to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]butan-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4-[2-(Trifluoromethyl)phenyl]butan-2-one has diverse applications in scientific research:
作用機序
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by forming stable complexes with their active sites, thereby modulating various biochemical pathways .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but with a nitrile group instead of a butan-2-one moiety.
2-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a butan-2-one moiety.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]butan-2-one is unique due to its combination of a trifluoromethyl group and a butan-2-one structure, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFLWUBOONFUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
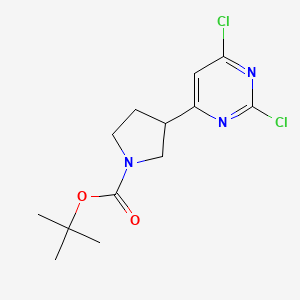
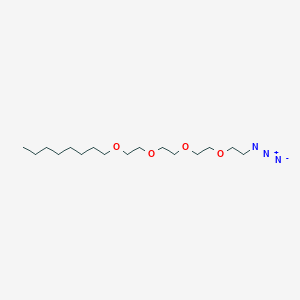
![[[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B6315746.png)
![hydroxymethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxophosphanium](/img/structure/B6315749.png)
